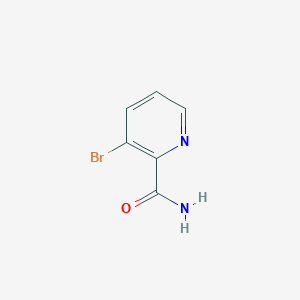
3-Bromopicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
3-Bromopicolinamide can be synthesized by several methods such as the reaction of 3-bromo-4-picolyl chloride, a protected form of 4-pyridinecarboxylic acid, and ammonia. This reaction yields 3-bromo-4-pyridylamide, which is then treated with a base to form 3-bromopicolinamide. Another method involves the reaction of 3-bromo-4-pyridinecarboxylic acid with oxalyl chloride, followed by the addition of ammonia .Molecular Structure Analysis
The molecular formula of 3-Bromopicolinamide is C6H5BrN2O . It has a molecular weight of 201.023. The InChI code is 1S/C6H5BrN2O/c7-4-2-1-3-9-5 (4)6 (8)10/h1-3H, (H2,8,10) and the SMILES string is C1=CC (=C (N=C1)C (=O)N)Br.Physical And Chemical Properties Analysis
3-Bromopicolinamide is a white to yellowish powder. It is soluble in a wide range of solvents including DMF, DMSO, and acetonitrile, but is only slightly soluble in methanol and ethanol. This compound has a melting point of 218-220°C and a boiling point of 499.7°C at 760 mmHg. Its density is 1.809 g/cm3, and the vapor pressure is 1.08E-10 mmHg at 25°C. It is stable under normal conditions and is not sensitive to air or light.Scientific Research Applications
PET Imaging of Malignant Melanoma
3-Bromopicolinamide derivatives, specifically 18F-labeled picolinamide probes, have been developed for positron emission tomography (PET) imaging in the early detection of melanoma. These probes, prepared by direct radiofluorination of bromopicolinamide precursors, showed excellent tumor imaging contrasts in small animal PET studies, suggesting their potential as effective tools in clinical detection of melanoma (Liu et al., 2013).
Synthesis of Biologically Relevant Compounds
3-Bromopicolinamide derivatives have been utilized in the synthesis of biologically active compounds and agrochemical products. This involves the efficient synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester, which are key building blocks for such compounds (Verdelet et al., 2011).
Intracellular Monitoring of Toxic Agents
A “turn-on” fluorescent sensor based on 3-Bromopicolinamide, specifically 2-(6-bromobenzo[d]thiazol-2-yl)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one (BTDX), has been developed for the selective detection of toxic Hg(II) and Cu(II) ions. This sensor has potential applications in biological fields, including intracellular monitoring of these toxic agents in live cells (Rasheed et al., 2019).
Anticancer Applications
3-Bromopyruvate (3-BP), an agent closely related to 3-Bromopicolinamide, has been identified as a potent anticancer agent. It has shown rapid toxicity to cancer cells due to its ability to inhibit key glycolytic enzymes, capitalizing on the altered metabolism of cancer cells (Azevedo-Silva et al., 2016).
Synthesis of Azo Dyes
3-Bromopicolinamide derivatives, specifically 3-Bromo-1,1,1-trifluoropropan-2-one, have been used in the synthesis of trifluoromethylthiazoles, which are further applied to azo dye synthesis. This application showcases the versatility of these compounds in chemical manufacturing (Tanaka et al., 1991).
Safety And Hazards
properties
IUPAC Name |
3-bromopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWGQZWSTOEFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopicolinamide | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

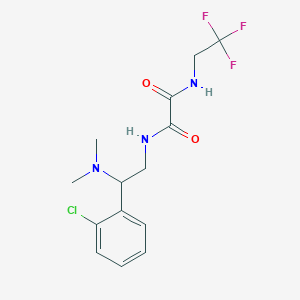
![4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2748668.png)
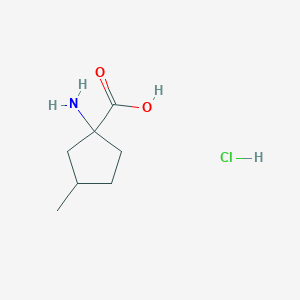
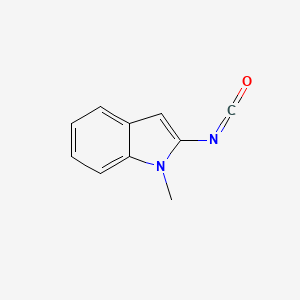
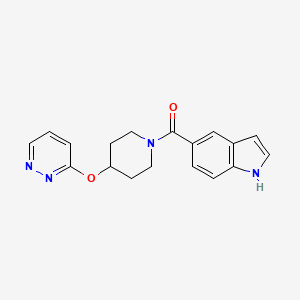
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2748672.png)
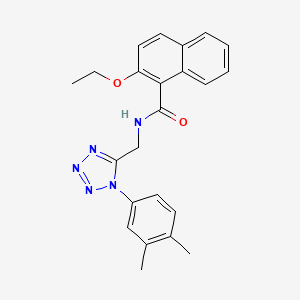
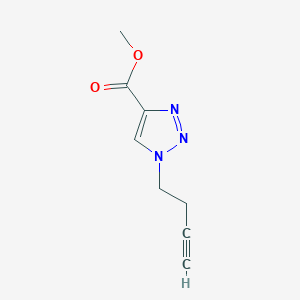
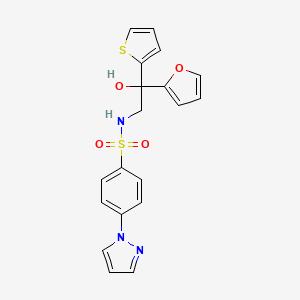
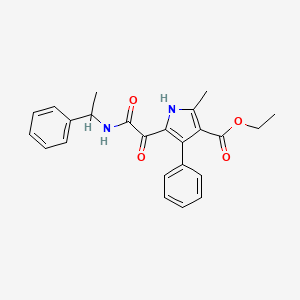
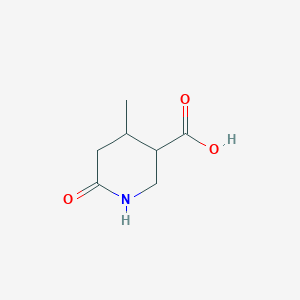
![(E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2748687.png)
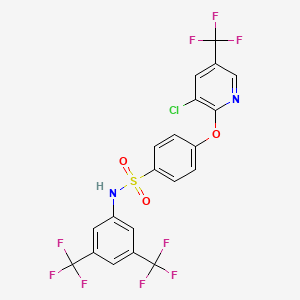
![8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2748691.png)